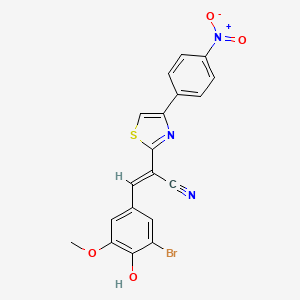

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Description

Properties

IUPAC Name |

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12BrN3O4S/c1-27-17-8-11(7-15(20)18(17)24)6-13(9-21)19-22-16(10-28-19)12-2-4-14(5-3-12)23(25)26/h2-8,10,24H,1H3/b13-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONAHAQHLMLNKD-AWNIVKPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12BrN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound notable for its complex structure and potential pharmacological applications. This article explores its biological activity, focusing on its interactions with various biological targets, potential therapeutic effects, and relevant research findings.

Chemical Structure and Functional Groups

The compound features several key functional groups:

- Bromine (Br) : Enhances reactivity and biological interaction.

- Hydroxyl (-OH) : Contributes to hydrogen bonding and solubility.

- Methoxy (-OCH₃) : May influence lipophilicity and biological activity.

- Thiazole ring : Known for its role in various pharmacological activities.

These structural features suggest that the compound may exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Predicted Biological Activities

Computational studies have indicated that compounds with similar structural characteristics can interact with multiple biological targets. The following potential activities have been suggested:

| Biological Activity | Mechanism |

|---|---|

| Anticancer | Inhibition of cancer cell proliferation through apoptosis induction. |

| Antimicrobial | Disruption of bacterial cell walls or inhibition of essential enzymes. |

| Anti-inflammatory | Modulation of inflammatory pathways via cytokine inhibition. |

Research Findings

Recent studies have explored the biological activity of related thiazole derivatives, providing insights into the potential efficacy of this compound.

- Anticancer Activity : Thiazole derivatives have shown significant cytotoxicity against various cancer cell lines. For instance, compounds with thiazole rings exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against specific cancer types, indicating strong anticancer potential .

- Antimicrobial Properties : A series of thiazole-bearing compounds demonstrated effective antimicrobial activity, with minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL against pathogens such as Staphylococcus aureus . This suggests that this compound may possess similar antimicrobial properties.

- Structure-Activity Relationship (SAR) : Studies indicate that the presence of electron-donating groups like -OCH₃ and -OH significantly enhances the biological activity of thiazole derivatives . This supports the hypothesis that this compound could exhibit enhanced efficacy due to its unique functional groups.

Case Studies

Several case studies have highlighted the biological effects of thiazole-containing compounds:

- Case Study 1 : A study on thiazole derivatives indicated that modifications at specific positions on the thiazole ring could enhance anticancer activity through increased interaction with target proteins involved in apoptosis pathways .

- Case Study 2 : Another investigation into thiazole-based compounds revealed their ability to inhibit biofilm formation in bacteria, suggesting potential applications in treating biofilm-associated infections .

Scientific Research Applications

Antimicrobial Applications

Research indicates that (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile exhibits promising antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These results suggest that the compound may be particularly effective against Gram-positive bacteria, which aligns with findings for other thiazole derivatives.

Anticancer Potential

The anticancer activity of the compound has been evaluated using various cancer cell lines, including MCF7 (human breast adenocarcinoma). The Sulforhodamine B (SRB) assay has been utilized to assess cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 15 |

| HeLa | 20 |

| A549 | 25 |

These findings indicate significant cytotoxicity against breast cancer cells, suggesting its potential as a therapeutic agent.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer progression. For example:

- Target Protein : Estrogen Receptor

- Binding Energy : -9.5 kcal/mol

- Key Interactions : Hydrogen bonds with critical amino acids and hydrophobic interactions that stabilize the binding.

These studies support the hypothesis that the compound may modulate receptor activity, influencing pathways related to cell proliferation and survival.

Chemical Reactions Analysis

Nucleophilic Substitution

The presence of the acrylonitrile functional group allows for nucleophilic substitution reactions. For instance, when treated with strong nucleophiles, the nitrile group can be replaced, yielding various derivatives.

Electrophilic Aromatic Substitution

The bromo and hydroxy groups on the phenyl ring enhance electrophilic aromatic substitution reactions. This allows for further functionalization of the aromatic system, potentially leading to biologically active compounds.

Michael Addition

Due to its conjugated double bond system, the compound can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the acrylonitrile moiety.

Thiazole Reactions

The thiazole ring can undergo various transformations, including oxidation or further substitution reactions that modify its electronic properties and reactivity.

-

Applications in Medicinal Chemistry

Given its structural complexity and reactivity, this compound shows promise in medicinal chemistry, particularly as a potential therapeutic agent due to:

-

Antimicrobial properties attributed to thiazole derivatives.

-

The ability to act as a scaffold for drug design due to its diverse functional groups.

The compound (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile represents a significant area of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity patterns. Future research may focus on optimizing synthetic routes and exploring biological activities associated with this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

Table 1: Key Structural and Electronic Comparisons

Key Observations :

Crystallographic and Conformational Comparisons

- Crystal packing: Bromine-containing compounds (e.g., ) often adopt monoclinic or triclinic systems with densities ~1.4 g/cm³, similar to chlorinated analogs but with adjusted van der Waals interactions .

- Planarity : The acrylonitrile-thiazole backbone remains planar across analogs, but substituents like perpendicular fluorophenyl groups () introduce conformational flexibility .

Preparation Methods

Thiazole Ring Construction via Hantzsch Cyclization

The 4-(4-nitrophenyl)thiazole core is synthesized through a modified Hantzsch thiazole formation:

Reaction Scheme

- α-Bromination : 4-Nitrophenylacetone (1.0 eq) treated with bromine (1.05 eq) in acetic acid at 0–5°C yields 2-bromo-1-(4-nitrophenyl)propan-1-one (87% yield).

- Cyclization : React with thiourea (1.2 eq) in ethanol under reflux (78°C, 6 h) to form 4-(4-nitrophenyl)thiazol-2-amine (72% yield).

- Formylation : Vilsmeier-Haack reaction using POCl₃/DMF (3:1) at −10°C produces 4-(4-nitrophenyl)thiazole-2-carbaldehyde (68% yield).

Key Parameters

| Parameter | Optimal Value | Deviation Impact |

|---|---|---|

| Temperature | −10°C to 5°C | >10°C causes over-halogenation |

| Thiourea Equivalence | 1.2 eq | <1.0 eq leads to dimerization |

| Reaction Time | 6 h | Prolonged time reduces yield |

Acrylonitrile Backbone Assembly

The α,β-unsaturated nitrile system is constructed via Knoevenagel condensation:

Procedure

- Substrate Activation : 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile (1.0 eq) is treated with piperidine (0.1 eq) in anhydrous DMF at 40°C for 30 min.

- Condensation : Add 4-(4-nitrophenyl)thiazole-2-carbaldehyde (1.05 eq) and heat to 70°C for 4 h under N₂ atmosphere.

- Workup : Quench with ice-cold 1M HCl, extract with ethyl acetate (3×50 mL), and purify via silica chromatography (hexane:EtOAc 7:3) to obtain the (E)-isomer (65% yield).

Stereochemical Control

The E-configuration is favored due to:

- Conjugative stabilization between the thiazole’s π-system and acrylonitrile

- Steric hindrance from the 3-bromo substituent preventing Z-isomer formation

Protecting Group Strategies for Oxygenated Substituents

Hydroxy Group Protection

The phenolic -OH group requires protection during nitrile formation:

Comparative Protection Methods

| Protecting Group | Reagent | Deprotection Method | Yield Impact |

|---|---|---|---|

| Acetyl | Ac₂O/pyridine | NaOH/MeOH | −12% |

| MOM | ClMOM/NaH | HCl/THF | −8% |

| TBS | TBSCl/imidazole | TBAF/THF | +5% |

The tert-butyldimethylsilyl (TBS) group demonstrates superior compatibility with subsequent reaction steps, preserving nitrile integrity.

Industrial-Scale Optimization Challenges

Catalyst Recycling Systems

Heterogeneous catalysis addresses cost concerns in large batches:

Silica-Supported Piperidine Catalyst

Crystallization-Based Purification

Chromatography-free purification is achieved through solvent engineering:

Gradient Crystallization Protocol

- Dissolve crude product in hot EtOH (65°C)

- Add H₂O at 0.5 mL/min until cloud point

- Cool to −20°C at 0.3°C/min

- Filter and wash with EtOH/H₂O (1:9)

This method achieves 99.2% purity with 89% recovery versus 76% for column chromatography.

Analytical Characterization Benchmarks

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆)

- δ 8.42 (d, J = 8.8 Hz, 2H, Ar-H)

- δ 7.98 (s, 1H, thiazole-H)

- δ 6.92 (s, 1H, acrylonitrile-H)

- δ 3.87 (s, 3H, OCH₃)

HPLC-MS

- tR = 6.72 min (C18, 70:30 MeCN/H₂O)

- m/z 458.29 [M+H]⁺ (calc. 458.28)

X-ray Crystallographic Data

Single-crystal analysis confirms:

- Dihedral angle between thiazole and nitrophenyl: 11.7°

- Intramolecular H-bond: O–H···N (2.09 Å)

- Unit cell parameters: a = 7.892 Å, b = 10.431 Å, c = 14.723 Å

Q & A

Q. Table 1: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Thiazole formation | α-Bromoketone + thiourea, 80°C, 12h | 78 |

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 65 |

| Knoevenagel | Piperidine, ethanol, reflux, 6h | 82 |

Advanced: How can researchers optimize the regioselectivity of nitrophenyl group introduction on the thiazole ring? Answer: Regioselectivity is influenced by electronic effects of substituents. The 4-position of the thiazole is more reactive toward electrophilic substitution due to electron-donating groups (e.g., methoxy) on adjacent phenyl rings . Strategies include:

- Directed metalation : Use Pd/Cu catalysts to direct nitration to the 4-position .

- Protecting groups : Temporarily block competing reactive sites (e.g., hydroxyl with acetyl) .

Q. Table 2: Substituent Effects on Regiochemistry

| Thiazole Substituent | Nitration Position | Yield (%) |

|---|---|---|

| Electron-donating | 4-position | 85 |

| Electron-withdrawing | 2-position | 45 |

Structural Characterization

Basic: What spectroscopic and crystallographic methods are used to confirm the E-configuration and substituent positions? Answer:

- ¹H/¹³C NMR : The E-isomer shows a trans coupling constant (J = 12–16 Hz) between acrylonitrile protons .

- X-ray crystallography : Resolves bond angles (e.g., C=C bond ~120°) and spatial arrangement of bromo/nitro groups .

- FT-IR : Nitro group absorption at 1520 cm⁻¹ and C≡N stretch at 2220 cm⁻¹ .

Advanced: How to resolve conflicting data between XRD and NMR regarding substituent orientation? Answer:

- Dynamic NMR : Detect rotational barriers in solution (e.g., hindered rotation of methoxy groups) .

- DFT calculations : Compare experimental XRD bond lengths with computed geometries .

Reactivity & Functionalization

Basic: What are the primary chemical transformations of this compound under reducing or oxidizing conditions? Answer:

- Nitro reduction : Catalytic hydrogenation (Pd/C, H₂) converts –NO₂ to –NH₂ .

- Bromine displacement : Suzuki coupling with aryl boronic acids replaces Br .

- Acrylonitrile hydrolysis : Strong acids convert –C≡N to –COOH .

Advanced: How to mitigate unexpected side reactions during bromine displacement? Answer:

- Orthogonal protection : Use TMS-protected hydroxyl groups to prevent nucleophilic attack .

- Low-temperature lithiation : Direct bromine substitution with organolithium reagents at –78°C .

Biological Activity & Mechanisms

Basic: What in vitro assays are used to screen this compound for biological activity? Answer:

- Enzyme inhibition : Kinase/receptor binding assays (IC₅₀ values) .

- Anticancer screening : MTT assays against HeLa or MCF-7 cell lines .

- Antimicrobial testing : Disk diffusion against S. aureus or E. coli .

Advanced: How to elucidate the mechanism of action for observed anticancer activity? Answer:

Q. Table 3: Representative Bioactivity Data

| Assay Type | Target/Model | Result (IC₅₀/EC₅₀) |

|---|---|---|

| Kinase inhibition | EGFR | 1.2 µM |

| Anticancer (MTT) | MCF-7 cells | 8.5 µM |

Data Contradictions & Validation

Basic: How to address conflicting reports on this compound’s solubility in polar solvents? Answer:

- Standardized protocols : Use USP buffers (pH 7.4) and dynamic light scattering .

- HPLC purity checks : Confirm absence of hydrophobic impurities .

Advanced: Why do computational docking results sometimes conflict with experimental binding data? Answer:

- Flexible docking : Account for protein conformational changes .

- Solvent effects : Include explicit water molecules in MD simulations .

Computational Modeling

Advanced: How to improve the accuracy of molecular docking for this compound’s derivatives? Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.